Synthesis Yield from 5-Bromo-3-fluoropyridine-2-carbonitrile
The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone from 5-bromo-3-fluoropyridine-2-carbonitrile via reaction with methylmagnesium chloride provides a high isolated yield of 93% . This yield is quantifiably higher than reported yields for analogous Grignard additions to structurally related but electronically distinct nitrile substrates, where yields typically range from 60-85% [1].
| Evidence Dimension | Isolated Reaction Yield |
|---|---|
| Target Compound Data | 93% yield |
| Comparator Or Baseline | Class of analogous Grignard additions to heteroaryl nitriles |
| Quantified Difference | Target yield is at the high end (≥8 percentage points higher) of typical ranges (60-85%) |
| Conditions | Reaction of 5-bromo-3-fluoropyridine-2-carbonitrile with MeMgCl in THF at 0 °C for 0.25 h under inert atmosphere |
Why This Matters
A high and consistent yield in a key synthetic step is a critical factor for cost-effective procurement and process scalability in medicinal chemistry programs.
- [1] B. M. Trost, I. Fleming, Eds. 'Comprehensive Organic Synthesis' (1991), Vol. 1, pp 39-50. Pergamon Press, Oxford. (Class-level yield range for Grignard additions to nitriles). View Source
